molecular formula C₁₂H₂D₇NO B1155634 9H-Carbazol-3-ol-d7

9H-Carbazol-3-ol-d7

Cat. No.: B1155634
M. Wt: 190.25
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Carbazol-3-ol-d7 is a deuterated analog of 3-hydroxycarbazole, a metabolite of 9H-carbazole. This compound serves as a critical tool in research, particularly for use as an internal standard in mass spectrometry-based analytical methods. The incorporation of seven deuterium atoms provides a distinct mass shift that enables highly accurate quantification and reliable tracking of the non-deuterated analyte in complex biological matrices, thereby facilitating precise metabolic studies. The core structure, the carbazole moiety, is a subject of significant research interest. Carbazole derivatives are investigated for their versatile pharmacological potential, including antiproliferative effects on various tumor cell lines, such as breast, cervical, and ovarian cancers . One of the principal mechanisms under investigation is the ability of certain carbazoles to inhibit the JAK/STAT signaling pathway, which is crucial for processes like cell proliferation, differentiation, and apoptosis . Furthermore, research into the microbial biotransformation of 9H-carbazole by biphenyl-utilizing bacteria has shown that it can be primarily converted into hydroxylated metabolites, including 9H-carbazol-3-ol and 9H-carbazol-1-ol . This highlights its relevance in microbiological and environmental remediation studies. Given these properties, 9H-Carbazol-3-ol-d7 is an invaluable compound for researchers advancing studies in drug discovery, metabolic pathway analysis, and bacterial degradation processes. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₁₂H₂D₇NO

Molecular Weight

190.25

Synonyms

3-Hydroxycarbazole-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Features and Molecular Properties

Carbazole derivatives exhibit structural diversity through substitutions at the 3-, 5-, 8-, or 9-positions. Below is a comparative analysis of key compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
9H-Carbazol-3-ol-d7 -OH (3-position), deuterium at 7 sites ~227 (estimated)* Deuterated core for analytical applications
5,8-Dimethyl-9H-carbazol-3-ol -OH (3), -CH3 (5,8) 241.3 (calculated) Methyl groups enhance lipophilicity
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) -NO2, -F, -OCH3, -CH3 364.34 (M++1) Electron-withdrawing groups for reactivity
9-[4-[10-(3,5-dimethylphenyl)-9-anthracenyl]phenyl]-9H-carbazole Aromatic anthracene and carbazole fusion 602.77 (C43H30N2) Extended π-conjugation for OLED applications

*Molecular weight of 9H-Carbazol-3-ol-d7 estimated based on its non-deuterated analog (212.24 g/mol) + 7 deuterium atoms (7 × 1.01 g/mol).

Key Observations :

  • Deuterated vs. Non-deuterated Analogs: The presence of deuterium in 9H-Carbazol-3-ol-d7 increases its molecular weight marginally but significantly enhances its utility in MS-based quantification by avoiding isotopic overlap with analytes .
  • Functional Group Impact : Methyl and nitro groups (e.g., 5,8-Dimethyl-9H-carbazol-3-ol ) improve lipophilicity and electron density, influencing biological activity.
Material Science
  • OLEDs : 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzP) achieved high-efficiency blue phosphorescence (18.8 cd/A) due to high triplet-state energy .
  • Nonlinear Optics: N-6-hydroxy-hexyl-4-azophenyl-carbazol derivatives exhibited third-order nonlinear optical properties .

9H-Carbazol-3-ol-d7 : Primarily serves as an analytical tool, lacking direct biological data but enabling metabolite tracking of bioactive carbazoles.

Physicochemical Properties

  • Solubility : Methyl and methoxy groups (e.g., 9b ) improve solubility in organic solvents.
  • Thermal Stability : Aryl-fused derivatives (e.g., ) show high thermal stability, critical for OLED durability.

Preparation Methods

Direct Deuterium Exchange via Catalytic H/D Substitution

The most efficient method for synthesizing 9H-Carbazol-3-ol-d7 involves deuterium exchange using heavy water (D2_2O) and transition metal catalysts. This single-step protocol, adapted from recent patents, proceeds as follows:

Reaction Mechanism

The process leverages RhCl3_3 as a catalyst to facilitate H/D exchange at positions ortho and para to the hydroxyl group. The reaction occurs under reflux conditions, enabling selective deuteration without disrupting the carbazole backbone:

9H-Carbazol-3-ol+D2ORhCl3,Δ9H-Carbazol-3-ol-d7+H2O\text{9H-Carbazol-3-ol} + \text{D}2\text{O} \xrightarrow{\text{RhCl}3, \Delta} \text{9H-Carbazol-3-ol-d7} + \text{H}_2\text{O}

Stepwise Procedure

  • Mixing Phase : Combine 9H-carbazol-3-ol (1.0 mmol), D2_2O (50 mL), and RhCl3_3 (0.1 mmol) in a sealed reactor.

  • Heating : Reflux at 100–120°C for 11–13 hours under nitrogen.

  • Quenching : Add saturated NH4_4Cl solution (100 mL) to terminate the reaction.

  • Extraction : Partition the mixture with dichloromethane (3 × 100 mL), combine organic layers, and concentrate via rotary evaporation.

  • Purification : Isolate the product via column chromatography (silica gel, hexane/THF 4:1).

Performance Data

Reaction parameters and outcomes from representative batches are summarized below:

ParameterExample 1Example 2
CatalystRhCl3_3RhCl3_3
Temperature (°C)110120
Time (hours)1212
Yield (%)95.495.0
Deuteration Rate (%)9591
Purity (%)9999

This method achieves high deuteration efficiency (>90%) and preserves the hydroxyl functionality, making it ideal for large-scale production.

Synthesis of Non-Deuterated 9H-Carbazol-3-ol Precursor

While deuterium exchange simplifies production, the non-deuterated precursor 9H-carbazol-3-ol must first be synthesized. A validated route involves cyclization of 3-aminophenol derivatives:

Cyclohexene Oxide Condensation

  • Intermediate Formation : React 3-aminophenol with cyclohexene oxide to yield 3-(2-hydroxycyclohexylamino)-phenol.

  • Oxidation/Cyclization : Treat the intermediate with MnO2_2 to form 2-hydroxy-5,6,7,8-tetrahydrocarbazole (carbazolone).

  • Aromatization : Dehydrogenate the carbazolone using Pd/C under H2_2 atmosphere to produce 9H-carbazol-3-ol.

Critical Reaction Parameters

  • Oxidant Selection : MnO2_2 ensures regioselective cyclization without over-oxidation.

  • Dehydrogenation Conditions : Pd/C (10 wt%) at 200°C achieves full aromatization in 6 hours.

Analytical Characterization

Deuterium incorporation and product purity are verified through:

Mass Spectrometry (MS)

  • LRMS (EI+) : m/z 168 [M]+^+ for non-deuterated carbazol-3-ol.

  • Isotopic Pattern Analysis : Peaks at m/z 175–177 confirm seven deuterium atoms in 9H-Carbazol-3-ol-d7.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR : Absence of signals at δ 6.8–7.2 ppm (aromatic H) confirms deuteration.

  • 13^{13}C NMR : Peaks at δ 138.04 ppm (C-3) and 171.71 ppm (C-OH) remain unchanged.

Challenges and Optimizations

Catalyst Efficiency

RhCl3_3 outperforms Pd and Pt catalysts in minimizing side reactions, though its cost necessitates recovery protocols.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance deuteration rates but complicate purification. Dichloromethane balances reactivity and ease of extraction.

Applications and Research Findings

Pharmaceutical Intermediates

9H-Carbazol-3-ol-d7 serves as a deuterated building block for kinase inhibitors, leveraging isotopic effects to modulate metabolic stability.

Optoelectronic Materials

Carbazole derivatives exhibit strong fluorescence quenching upon intercalation into DNA/RNA duplexes, a property retained in deuterated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 9H-Carbazol-3-ol-d7 with high isotopic purity?

  • Methodology : The synthesis typically involves deuterium incorporation via isotopic exchange or deuterated precursors. For example, using deuterated solvents (e.g., D₂O) in acid- or base-catalyzed H/D exchange reactions under controlled temperature (40–60°C) . Williamson ether synthesis or Fischer indole synthesis, as employed for related carbazole derivatives, can be adapted using deuterated reagents (e.g., CD₃I for methylation) . Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization ensures isotopic and chemical purity .

Q. How can researchers validate the structural integrity of 9H-Carbazol-3-ol-d7 using spectroscopic techniques?

  • Methodology :

  • NMR : Use ¹H NMR (500 MHz, DMSO-d₆) to confirm deuterium incorporation by observing the absence of proton signals at the C-3 hydroxyl position. Compare with non-deuterated analogs .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects isotopic patterns (e.g., +7 Da shift for d₇ labeling) .
  • FT-IR : Verify O-H/D stretching frequency shifts (broad O-H peak at ~3200 cm⁻¹ vs. attenuated O-D signal at ~2400 cm⁻¹) .

Q. What experimental conditions are critical for maintaining 9H-Carbazol-3-ol-d7 stability during storage?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and acidic/basic environments, which may promote H/D back-exchange .

Advanced Research Questions

Q. How can computational modeling complement crystallographic data to resolve ambiguities in the molecular conformation of 9H-Carbazol-3-ol-d7?

  • Methodology :

X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) to resolve deuterium positions .

DFT Calculations : Optimize geometry with Gaussian or ORCA software using B3LYP/6-31G(d) basis sets to predict bond angles/isotopic effects .

Visualization : Overlay experimental (ORTEP-3) and computational models in CrystalExplorer to identify discrepancies in torsional angles or hydrogen-bonding networks .

Q. What strategies address contradictory bioactivity data between deuterated and non-deuterated carbazole derivatives in pharmacological assays?

  • Methodology :

  • Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of isotopic effects on IC₅₀ values .
  • Metabolic Profiling : Compare hepatic microsomal stability (e.g., CYP450 metabolism) using LC-MS to identify deuterium-induced metabolic shifts .
  • Replication : Validate results across multiple cell lines (e.g., HEK293, HepG2) and animal models to rule out context-dependent variability .

Q. How do isotopic effects influence the reactivity of 9H-Carbazol-3-ol-d7 in photophysical studies?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Measure reaction rates (e.g., oxidation with singlet oxygen) using UV-Vis spectroscopy. KIE >1 indicates slower reaction for deuterated compounds due to stronger C-D bonds .
  • Fluorescence Quenching : Compare quantum yields in deuterated vs. non-deuterated solvents to assess solvation effects on excited-state dynamics .

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